tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate
CAS No.:
Cat. No.: VC18298629
Molecular Formula: C18H32BNO4
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H32BNO4 |
|---|---|
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | tert-butyl 6-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2-azaspiro[3.3]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)8-13(9-18)10-19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3 |
| Standard InChI Key | UVEFBUQVFAZKPW-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CN(C3)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a 2-azaspiro[3.3]heptane scaffold, a bicyclic structure comprising a six-membered ring fused to a three-membered aziridine-like ring. The tert-butyl carbamate group at the 2-position provides steric bulk and protects the amine functionality, while the pinacol boronic ester substituent at the 6-position introduces a reactive handle for cross-coupling chemistry. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₃₂BNO₄ | |
| Molecular weight | 337.26 g/mol | |
| Purity | >98% | |
| Storage conditions | Refrigerated (0–10°C), inert atmosphere |
The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability against protodeboronation compared to simpler boronic acids, a trait critical for handling and synthetic applications . The spirocyclic core contributes to conformational rigidity, which may improve binding selectivity in medicinal chemistry contexts .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized from tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8), a precursor available commercially . Conversion of the hydroxyl group to the boronic ester involves a Mitsunobu reaction or direct boronation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst . For example:
-
Hydroxyl Activation: The hydroxy intermediate is treated with triphenylphosphine and diethyl azodicarboxylate (DEAD) to generate a reactive intermediate.
-
Boronation: Reaction with B₂pin₂ under inert conditions installs the boronic ester moiety .
This method avoids side reactions such as β-elimination, which are common in boronic ester syntheses with electronegative substituents .
Reactivity in Cross-Coupling Reactions
The pinacol boronic ester participates in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. For instance, reaction with aryl halides in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) yields biaryl products:
The tert-butyl group remains intact under these conditions, ensuring amine protection throughout the reaction .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
Boronic esters are increasingly employed in covalent kinase inhibitors due to their ability to form reversible bonds with active-site lysines or serines. While the compound itself is not directly cited in the Pfizer HER2 inhibitor study , structurally related spirocyclic boronic esters have been used to target oncogenic kinases like HER2 and EGFR. The rigid spirocyclic framework may enhance binding affinity by reducing entropy penalties upon target engagement .
Proteolysis-Targeting Chimeras (PROTACs)
The boronic ester moiety can serve as a warhead in PROTACs, facilitating degradation of disease-relevant proteins. For example, conjugation of the compound to a E3 ligase-recruiting ligand via a linker enables targeted protein degradation .
Stability and Functional Group Compatibility
Degradation Pathways
The compound is sensitive to moisture and oxygen, necessitating storage under inert gas at 0–10°C . Protodeboronation is minimized by the pinacol ester’s steric bulk, but prolonged exposure to acidic or aqueous conditions should be avoided .
Compatible Functional Groups
The tert-butyl carbamate is stable under basic and neutral conditions but cleavable with strong acids (e.g., HCl in dioxane). The azaspiro[3.3]heptane core remains intact in the presence of nucleophiles, making the compound suitable for multi-step syntheses .
| Supplier | Catalog ID | Purity | Price (1 g) |
|---|---|---|---|
| abcr | AB600671 | >98% | Contact |
| AChemBlock | Y236195 | 98% | Contact |
| TCI America | D6214 (precursor) | >98% | $75.00 |
Handling requires glovebox or Schlenk techniques to exclude moisture. Solutions in THF or DMSO are stable for ≤48 hours at room temperature if kept anhydrous .
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